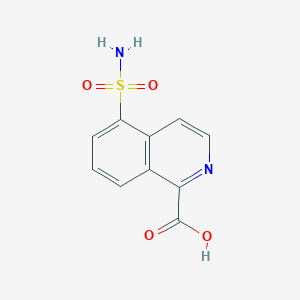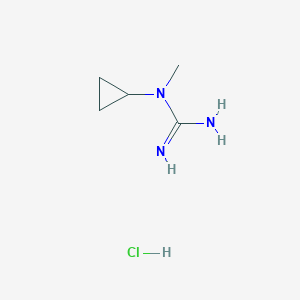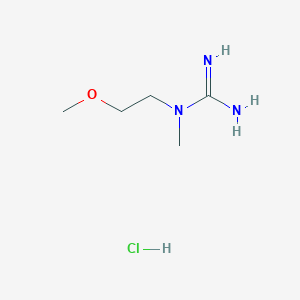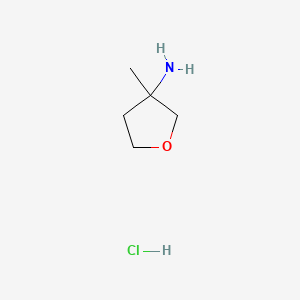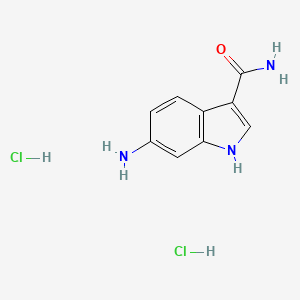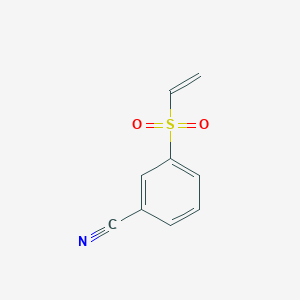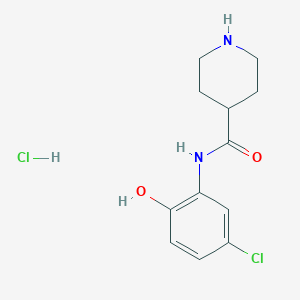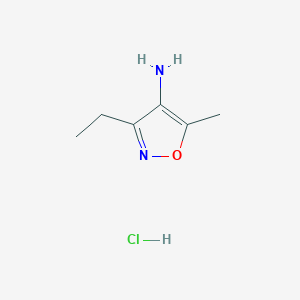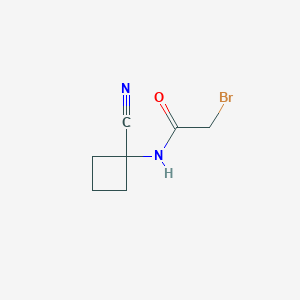
2-bromo-N-(1-cyanocyclobutyl)acetamide
Descripción general
Descripción
2-bromo-N-(1-cyanocyclobutyl)acetamide is an organic compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a cyclobutyl ring attached to an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-bromo-N-(1-cyanocyclobutyl)acetamide typically involves the reaction of 1-cyanocyclobutylamine with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
[ \text{1-cyanocyclobutylamine} + \text{bromoacetyl bromide} \rightarrow \text{this compound} ]
The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at a low temperature to ensure the formation of the desired product .
Análisis De Reacciones Químicas
2-bromo-N-(1-cyanocyclobutyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, the reaction with an amine can yield a corresponding N-substituted acetamide.
Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form imines or other nitrogen-containing heterocycles.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common reagents used in these reactions include bases like triethylamine, reducing agents like LiAlH4, and various nucleophiles depending on the desired substitution .
Aplicaciones Científicas De Investigación
2-bromo-N-(1-cyanocyclobutyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(1-cyanocyclobutyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and cyano group are key functional groups that contribute to its reactivity and interaction with biological targets .
Comparación Con Compuestos Similares
Similar compounds to 2-bromo-N-(1-cyanocyclobutyl)acetamide include other cyanoacetamide derivatives and bromoacetamides. Some examples are:
2-cyano-N-acetamide: Lacks the bromine atom and cyclobutyl ring, making it less reactive in certain substitution reactions.
N-bromoacetamide: Contains a bromine atom but lacks the cyano and cyclobutyl groups, limiting its applications in heterocyclic synthesis.
2-cyano-N-(1-cyclopropyl)acetamide: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring, which may affect its reactivity and biological activity.
This compound is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
2-bromo-N-(1-cyanocyclobutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-4-6(11)10-7(5-9)2-1-3-7/h1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQDRECXJDDCQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


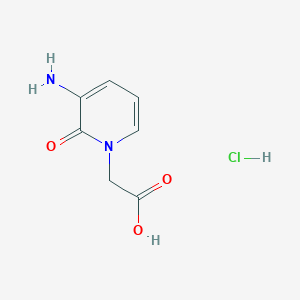
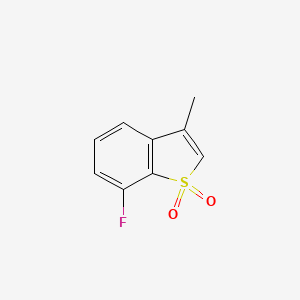
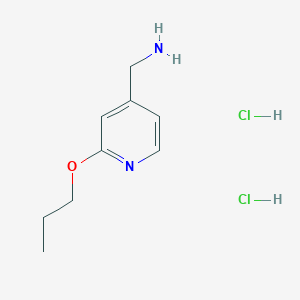
![[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1376599.png)
